4-Iodo-2-methylquinoline
Overview
Description
4-Iodo-2-methylquinoline is an intermediate for the synthesis of 4-Amino-1-[10-[(2-methyl-4-quinolyl)amino]decyl]quinaldinium Iodide Hydriodide . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Biodegradation Studies
Research on the biodegradation of methylquinolines, which are structurally related to 4-Iodo-2-methylquinoline, has shown significant progress. For instance, a study by Sutton et al. (1996) demonstrated the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This bacterium utilized 4-methylquinoline as a carbon and energy source, highlighting its potential application in environmental remediation of N-heterocyclic aromatic compounds found in groundwater due to hydrocarbons used in coal gasification and wood treatment processes (Sutton et al., 1996).
Synthesis of Alkaloids and Other Compounds
In the field of medicinal chemistry, the synthesis of various derivatives and analogs of methylquinolines, including this compound, has been explored. Pitchai et al. (2009) described a method for synthesizing a methyl derivative of an alkaloid using 4-Hydroxy-2-methylquinoline. This derivative serves as a DNA intercalating agent, indicating potential applications in the study of DNA interactions and possibly in drug development (Pitchai, Mohan, & Gengan, 2009).
Catalysis and Chemical Reactions
The use of this compound in catalysis and chemical synthesis has been documented. A study by Rubio and Pizzano (2010) explored the application of phosphine-phosphite ligands in the iridium-catalyzed enantioselective hydrogenation of 2-Methylquinoline, demonstrating the compound's relevance in asymmetric synthesis and catalysis (Rubio & Pizzano, 2010).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of methylquinolines provide insights into their electronic properties and interactions. Pourmousavi et al. (2016) conducted a comprehensive study on 2-methyl-4-quinolinol (a compound related to this compound), including synthesis, spectroscopic investigations, and computational studies. These studies are crucial for understanding the molecular behavior and potential applications of such compounds in various scientific fields (Pourmousavi et al., 2016).
Antimicrobial Applications
The antimicrobial potential of methylquinoline derivatives has been investigated, indicating possible applications in the development of new antimicrobial agents. For example, a study on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogs suggested their use in creating natural preservatives against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).
Safety and Hazards
Future Directions
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Mechanism of Action
Target of Action
4-Iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of quinoline derivatives are often metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions are involved in various biological processes, and their interaction with quinoline derivatives can influence these processes.
Mode of Action
Quinoline derivatives are known to form covalent complexes with metal ions . This interaction can lead to changes in the biochemical processes involving these ions.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents used in the process . These properties could potentially influence the ADME properties of this compound.
Result of Action
2-methylquinoline and its derivatives have shown substantial biological activities , suggesting that this compound could also have significant biological effects.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions . These conditions could potentially influence the action, efficacy, and stability of this compound in different environments.
properties
IUPAC Name |
4-iodo-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOUWVZVGPKOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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